4-t-Butylphenyl 4-methoxyphenyl ketone
Description
4-t-Butylphenyl 4-methoxyphenyl ketone is a diaryl ketone featuring a 4-methoxyphenyl group and a 4-tert-butylphenyl group attached to a carbonyl center. Such ketones are typically synthesized via Friedel-Crafts acylation or Suzuki coupling, though specific synthetic routes for this compound remain unmentioned in the evidence. Applications may include use as intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic and electron-rich frameworks.
Properties
CAS No. |
66803-01-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 |
InChI Key |
PZHNBHBDPZLUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-t-Butylphenyl 4-methoxyphenyl ketone with structurally related aryl ketones, focusing on synthesis, properties, and applications.
Key Analysis:
Structural and Electronic Effects: Steric Hindrance: The tert-butyl group in the target compound likely reduces reactivity in catalytic processes compared to less hindered analogs like 4-(4-methoxyphenyl)butan-2-one. For instance, enzymatic amination of 4-(4-methoxyphenyl)-2-butanone achieved 94% conversion under optimized flow conditions , but steric bulk in the target compound may lower such efficiency. Electron-Donating Groups: The 4-methoxy substituent in all compared compounds enhances electrophilic substitution reactivity. However, the tert-butyl group’s inductive effects may slightly offset this, altering regioselectivity in further reactions.
Synthetic Routes :
- Friedel-Crafts Reactions : Both 4-(4-methoxyphenyl)butan-2-one and 4-Acetylbiphenyl are synthesized via Friedel-Crafts methods, but the tert-butyl group’s bulk may necessitate stronger Lewis acids or higher temperatures for the target compound.
- Enzymatic vs. Chemical Catalysis : Enzymatic methods (e.g., transaminase-catalyzed amination ) are effective for aliphatic ketones but may struggle with sterically hindered aryl ketones like the target compound.
Applications and Challenges :
- Fragrance Industry : Raspberry ketone methyl ether is commercially significant due to its natural scarcity , whereas the target compound’s bulk may limit its use in volatile applications.
- Pharmaceutical Intermediates : 4-Methoxyphenyl vinyl ketone’s reactivity enables chalcone synthesis , but the target compound’s stability could make it suitable for prolonged biological activity.
Environmental and Industrial Impact :
- The tert-butyl group may improve environmental persistence compared to methyl or vinyl analogs, necessitating careful waste management.
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